Home > Products > Screening Compounds P99329 > Dihydrotetrabenazine
Dihydrotetrabenazine - 862377-31-9

Dihydrotetrabenazine

Catalog Number: EVT-1487135
CAS Number: 862377-31-9
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrotetrabenazine is a derivative of the drug Tetrabenazine, synthesized by reducing Tetrabenazine with tritiated borohydride []. It is classified as a benzo[a]quinolizine and serves as a crucial research tool in studying the vesicular monoamine transporter type 2 (VMAT2) [, , , , ]. Radiolabeled forms of Dihydrotetrabenazine, such as [3H]Dihydrotetrabenazine and [11C]Dihydrotetrabenazine, are widely employed in in vitro and in vivo studies to investigate the distribution, density, and function of VMAT2 in various tissues, particularly in the brain [, , , , , , , ].

Future Directions
  • Developing new radiolabeled analogs: Continued development of new radiolabeled Dihydrotetrabenazine analogs with improved properties, such as higher affinity and selectivity for VMAT2, could enhance the sensitivity and specificity of PET imaging studies [].
  • Expanding applications in other diseases: Exploring the potential applications of Dihydrotetrabenazine in other neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, could provide new insights into their pathophysiology and treatment [, ].

Tetrabenazine

Compound Description: Tetrabenazine (1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one) is a drug primarily used to manage symptoms of hyperkinetic movement disorders, such as chorea associated with Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), preventing the storage of monoamines like dopamine, norepinephrine, and serotonin within synaptic vesicles. [, , , , ]

Relevance: Tetrabenazine is the parent compound of Dihydrotetrabenazine. Dihydrotetrabenazine is a metabolite of Tetrabenazine, formed through reduction of the carbonyl group. Both compounds exhibit binding affinity for VMAT2, though the (+)-α-dihydrotetrabenazine enantiomer displays significantly higher potency compared to Tetrabenazine. [, , , , , ]

α-Dihydrotetrabenazine

Compound Description: α-Dihydrotetrabenazine, a metabolite of Tetrabenazine, exists as two enantiomers: (+)-α-Dihydrotetrabenazine and (−)-α-Dihydrotetrabenazine. (+)-α-Dihydrotetrabenazine demonstrates high affinity for the vesicular monoamine transporter (VMAT2) and is considered the biologically active isomer resulting from Tetrabenazine metabolism. [, , , , ]

Relevance: α-Dihydrotetrabenazine is a reduced metabolite of Dihydrotetrabenazine's parent compound, Tetrabenazine, and exhibits similar VMAT2 binding properties. The (+)-α enantiomer's high affinity for VMAT2 underscores its importance in Tetrabenazine's pharmacological activity. [, , , ]

β-Dihydrotetrabenazine

Compound Description: β-Dihydrotetrabenazine is another metabolite of Tetrabenazine, existing as two enantiomers: (+)-β-Dihydrotetrabenazine and (−)-β-Dihydrotetrabenazine. Like other Tetrabenazine metabolites, it interacts with VMAT2, though its binding affinity and pharmacological activity may differ from the α-enantiomers. [, , , ]

Relevance: β-Dihydrotetrabenazine shares a structural similarity with Dihydrotetrabenazine as a metabolite of Tetrabenazine. Studying both isomers helps understand the pharmacological profile and potential side effects of Tetrabenazine and its derivatives. [, , ]

α-9-O-Desmethyldihydrotetrabenazine

Compound Description: α-9-O-Desmethyldihydrotetrabenazine is a derivative of α-Dihydrotetrabenazine lacking a methyl group at the 9-oxygen position. It serves as a valuable compound in studying the stereochemistry and binding properties of Tetrabenazine-related compounds. X-ray crystallography determined the absolute configuration of the (−)-α-9-O-Desmethyldihydrotetrabenazine isomer as 2S, 3S, 11bS, providing insights into the stereospecificity of VMAT2 binding. [, ]

Relevance: The structural similarity between α-9-O-Desmethyldihydrotetrabenazine and Dihydrotetrabenazine, particularly in the context of stereochemistry, assists in understanding the structure-activity relationships of Tetrabenazine-related compounds and their interaction with VMAT2. [, ]

Reserpine

Compound Description: Reserpine is an indole alkaloid functioning as a VMAT inhibitor, ultimately depleting monoamine neurotransmitters from synaptic vesicles. It is used in treating hypertension and psychosis, although its use has declined due to the availability of safer alternatives. Research highlights Reserpine's binding to two classes of sites (R1 and R2) on chromaffin granule membranes, with R2 sites exhibiting similar binding properties to those of Dihydrotetrabenazine. [, , ]

Relevance: Both Reserpine and Dihydrotetrabenazine act on VMAT2, albeit with different binding characteristics and potencies. Comparative studies of these compounds contribute to understanding the mechanism of VMAT2 inhibition and the development of more selective and effective therapeutic agents. [, , ]

Relevance: While Ketanserin is structurally distinct from Dihydrotetrabenazine, its ability to bind to the monoamine transporter, although with lower affinity, highlights the complexity of interactions within the VMAT2 binding site and suggests possibilities for developing compounds with unique multi-target profiles. []

7-Amino Ketanserin

Compound Description: 7-Amino Ketanserin is a derivative of Ketanserin that exhibits binding affinity for the monoamine transporter. Its inclusion in studies investigating VMAT2 helps delineate the structural requirements for transporter binding and provides comparative data on the structure-activity relationships of different VMAT2 ligands. []

Relevance: 7-Amino Ketanserin, like Dihydrotetrabenazine, showcases an interaction with the monoamine transporter, providing insights into the pharmacophore necessary for binding and informing the development of compounds with potentially improved selectivity for VMAT2 over other targets like 5-HT2A receptors. []

N-Methylaniline

Compound Description: N-Methylaniline is an organic compound primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and pesticides. In the context of the provided research, it plays a role in synthesizing a derivative of Dihydrotetrabenazine. []

Relevance: N-Methylaniline's presence in the synthesis of (+/-)-9-O-demethyl-alpha-dihydrotetrabenazine demonstrates its utility in producing structurally related compounds. This specific derivative likely serves as a precursor or intermediate in synthesizing Dihydrotetrabenazine analogs for research or medicinal chemistry purposes. []

Overview

Dihydrotetrabenazine is a chemical compound that serves as a metabolite of tetrabenazine, primarily recognized for its role as a selective inhibitor of the vesicular monoamine transporter 2. This compound has garnered attention in neuropharmacology due to its implications in treating neurological disorders, particularly tardive dyskinesia. Its high binding affinity for the vesicular monoamine transporter 2 makes it a valuable candidate for research and therapeutic development.

Source and Classification

Dihydrotetrabenazine is classified under the category of benzoquinolizines, which are known for their psychoactive properties. It is derived from tetrabenazine through a reduction process, making it structurally related but pharmacologically distinct. The compound's synthesis and analysis have been extensively studied, highlighting its significance in medicinal chemistry and neuropharmacology.

Synthesis Analysis

Methods

The synthesis of dihydrotetrabenazine has been achieved through various methods, with one notable approach involving the reduction of tetrabenazine using sodium borohydride in ethanol. This method yields dihydrotetrabenazine in a relatively straightforward manner, facilitating further studies on its properties and applications .

A more advanced synthesis technique involves the automated labeling of dihydrotetrabenazine with carbon-11 for use as a radioligand in positron emission tomography studies. This automated process allows for quick production with high radiochemical purity, making it suitable for in vivo studies of neuronal loss in models of Parkinson's disease .

Technical Details

The automated synthesis procedure utilizes dimethyl sulfoxide and potassium hydroxide as solvents at room temperature, employing carbon-11 methyl iodide as the precursor. The final product undergoes solid-phase extraction to ensure purity, resulting in an average yield of 1.94 gigabecquerels of sterile, pyrogen-free dihydrotetrabenazine .

Molecular Structure Analysis

Structure

Dihydrotetrabenazine has a complex molecular structure characterized by multiple chiral centers and a specific arrangement of functional groups that contribute to its biological activity. The compound can be described by the chemical formula C18H28N2O3C_{18}H_{28}N_{2}O_{3}, indicating the presence of two nitrogen atoms and three oxygen atoms within its structure.

Data

X-ray crystallographic analysis has provided detailed insights into the molecular geometry of dihydrotetrabenazine, revealing its monoclinic crystal system and specific lattice parameters. The enantiomers of dihydrotetrabenazine have been identified through chiral high-performance liquid chromatography techniques, confirming the presence of both (2R,3R,11bR) and (2S,3S,11bS) configurations .

Chemical Reactions Analysis

Reactions

Dihydrotetrabenazine can undergo various chemical reactions typical for compounds with multiple functional groups. One significant reaction involves the demethylation process to yield different isomers. The reaction conditions often include strong bases or acids to facilitate the transformation while maintaining structural integrity.

Technical Details

The synthesis and modification processes typically involve solvent systems such as ethanol or dichloromethane to optimize yields and purities. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize the products formed during these reactions .

Mechanism of Action

Process

Dihydrotetrabenazine exerts its pharmacological effects primarily through inhibition of the vesicular monoamine transporter 2. This action reduces the uptake of neurotransmitters such as dopamine into synaptic vesicles, thereby modulating synaptic transmission and potentially alleviating symptoms associated with excessive dopaminergic activity.

Data

Studies indicate that dihydrotetrabenazine binds with high affinity to the vesicular monoamine transporter 2, with an inhibitory constant around 0.97 nM0.97\text{ nM} for its active isomer . This mechanism is particularly relevant in conditions like tardive dyskinesia, where modulation of dopamine levels can lead to therapeutic benefits.

Physical and Chemical Properties Analysis

Physical Properties

Dihydrotetrabenazine is typically presented as a white crystalline solid with good solubility in organic solvents such as methanol and ethanol. Its melting point and other physical characteristics are crucial for formulation development in pharmaceutical applications.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its reactivity profile includes potential interactions with various nucleophiles due to the presence of electrophilic centers within its structure .

Applications

Scientific Uses

Dihydrotetrabenazine has significant applications in scientific research, particularly in pharmacology and neurobiology. Its role as a radioligand in positron emission tomography allows researchers to visualize and study neuronal pathways related to dopaminergic activity.

Furthermore, ongoing research into dihydrotetrabenazine derivatives aims to enhance its efficacy as a therapeutic agent for tardive dyskinesia and other neurological disorders associated with dopamine dysregulation. Recent studies have synthesized novel derivatives that demonstrate improved binding affinities and pharmacokinetic profiles compared to dihydrotetrabenazine itself .

Properties

CAS Number

862377-31-9

Product Name

Dihydrotetrabenazine

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.44

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Synonyms

(2R,3S,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.